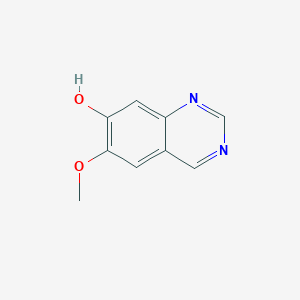
7-Hydroxy-6-methoxyquinazoline
Cat. No. B8391748
M. Wt: 176.17 g/mol
InChI Key: VYUXQFTUJSPCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05736534
Procedure details


4-(5-Chloro-2,3-dihydro-indol-1-yl)-6,7-dimethoxy-quinazoline (1.00 g, 2.93 mmol; from Example 3) was added to molten pyridinium hydrochloride (10.14 g, 88 mmol) at 170° C. The mixture was stirred at 170° C. for 0.5-1.0 hours (until <5% starting material remained by anal. RP-HPLC), and then poured into ice/water (110 mL). The precipitated orange solid was recovered by filtration, dried by azeotropic removal of H2O with CH3CN at 40° C. in vacuo, dissolved in 15% i-PrOH/CHCl3 (75 mL) and washed with saturated aqueous NaHCO3 (2×). The organic phase was dried over Na2SO4(s), filtered and concentrated in vacuo. The residue (~800 mg) was triturated with CHCl3 (60 mL) and filtered to recover the 6,7-diol (typically 200 mg, 94% purity; used without further purification)(M.P. 200° C. (dec); LC-MS: 314 (MH+); anal. RP18-HPLC RT: 4.07 min.). The filtrate was flash chromatographed on silica (40 to 80% acetone/CH2Cl2) to afford ~550 mg of the pure 6-methoxy-quinazolin-7-ol product (M.P. 175° C. (dec); LC-MS: 328 (MH+); anal. RP18-HPLC RT: 4.07 min.).
Name
4-(5-Chloro-2,3-dihydro-indol-1-yl)-6,7-dimethoxy-quinazoline
Quantity
1 g
Type
reactant
Reaction Step One

Name
pyridinium hydrochloride
Quantity
10.14 g
Type
reactant
Reaction Step One

[Compound]
Name
ice water
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
ClC1C=C2C(=CC=1)N([C:11]1[C:20]3[C:15](=[CH:16][C:17]([O:23]C)=[C:18]([O:21][CH3:22])[CH:19]=3)[N:14]=[CH:13][N:12]=1)CC2.Cl.[NH+]1C=CC=CC=1>>[CH3:22][O:21][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][C:17]=1[OH:23])[N:14]=[CH:13][N:12]=[CH:11]2 |f:1.2|
|
Inputs


Step One
|
Name
|
4-(5-Chloro-2,3-dihydro-indol-1-yl)-6,7-dimethoxy-quinazoline
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2CCN(C2=CC1)C1=NC=NC2=CC(=C(C=C12)OC)OC
|
|
Name
|
pyridinium hydrochloride
|
|
Quantity
|
10.14 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 170° C. for 0.5-1.0 hours (until <5% starting material remained by anal. RP-HPLC)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated orange solid was recovered by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried by azeotropic removal of H2O with CH3CN at 40° C. in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 15% i-PrOH/CHCl3 (75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous NaHCO3 (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4(s)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (~800 mg) was triturated with CHCl3 (60 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the 6,7-diol (typically 200 mg, 94% purity
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used without further purification)(M.P. 200° C. (dec); LC-MS: 314 (MH+); anal. RP18-HPLC RT: 4.07 min.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica (40 to 80% acetone/CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
0.75 (± 0.25) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=NC=NC2=CC1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 106.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
